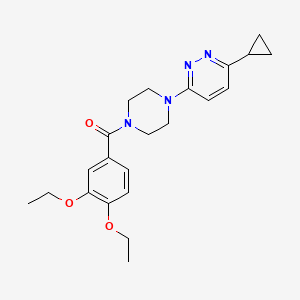
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in various fields.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : Known for its nucleophilic properties, which allow it to participate in various chemical reactions.
- Pyridazine Moiety : Often associated with neuropharmacological activities.
- Methanone Group : Capable of undergoing nucleophilic addition reactions.
- Diethoxyphenyl Group : Contributes to the compound's lipophilicity and overall biological activity.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Compounds with similar structures have shown efficacy as modulators of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Key Mechanisms:
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter levels and receptor activities, potentially aiding in the treatment of neurodegenerative diseases.
- Anti-inflammatory Activity : Similar compounds have been noted for their anti-inflammatory effects, suggesting a potential role in managing inflammatory conditions.
In Vitro Studies
Research has demonstrated that derivatives of piperazine-based compounds can significantly influence cell dynamics. For instance, studies on related compounds have shown:
- Induction of mitotic arrest in cancer cells.
- Enhanced sensitivity to apoptotic ligands, making them useful in cancer therapy.
| Compound | Activity | ED50 (nM) | Target |
|---|---|---|---|
| AK301 | Mitotic arrest | 115 | β-tubulin |
| (Similar Compound) | Neuroprotective | Varies | Serotonin receptors |
Case Studies
-
Colon Cancer Sensitization :
A study highlighted a piperazine derivative that effectively sensitized colon cancer cells to apoptosis. The mechanism involved binding to the colchicine-binding domain on β-tubulin, leading to microtubule destabilization and increased apoptosis rates in cancer cells compared to normal cells . -
Psychiatric Disorders :
Compounds structurally related to this compound have been investigated for their effects on serotonin and dopamine receptors, showing promise in alleviating symptoms associated with depression and anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazine ring.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Coupling with the diethoxyphenyl group under optimized conditions.
属性
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-28-19-9-7-17(15-20(19)29-4-2)22(27)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-6-16/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLCLXAKANBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














